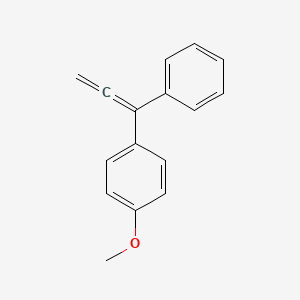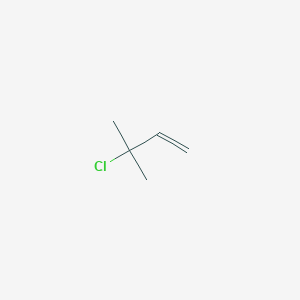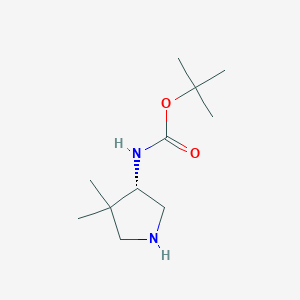
2-Butene, 1,1-dimethoxy-
Descripción general
Descripción
“2-Butene, 1,1-dimethoxy-” is a chemical compound with the formula C6H12O2 and a molecular weight of 116.1583 . It is also known by other names such as Crotonaldehyde, dimethyl acetal; 2-Butenal dimethyl acetal; and 1,1-dimethoxybut-2-ene .
Molecular Structure Analysis
The molecular structure of “2-Butene, 1,1-dimethoxy-” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H12O2/c1-4-5-6(7-2)8-3/h4-6H,1-3H3/b5-4+ .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Butene, 1,1-dimethoxy-” include its molecular formula (C6H12O2), molecular weight (116.1583), and its IUPAC Standard InChI .Aplicaciones Científicas De Investigación
Homogeneous Catalytic Dicarbonylation
A study explored the homogeneous catalytic 1,4-dicarbonylation of 1,4-dimethoxy-2-butene, finding palladium chloride species to be highly effective, giving high yields of dimethyl hex-3-enedioate. The study highlighted a significant solvent effect on the yield and discussed the kinetics and possible mechanisms of the catalytic reaction (Chan, 1989).
Ethylene Dimerization and Alphabutol Optimization
Research on Butene-1, a crucial co-monomer for regulating the density of polyethylene products, emphasized the importance of Alphabutol technology in Butene-1 production. This paper detailed ethylene dimerization techniques and operational challenges, highlighting the potential for improving the ethylene dimerization process, particularly in operational conditions (Alenezi, Manan, & Zaidel, 2019).
Synthesis and Polymerization Prevention
A study achieved the synthesis of 2,3-Dimethoxy-1,3-butadiene under low temperatures using a phase transfer catalyst. It emphasized increasing product purity through vacuum-distillation and column chromatography and preventing polymerization by adding phenothiasin before the reaction (Zhou Guang, 2006).
Cycloaddition Mechanisms
Research on the cycloadditions of 1,1-Dimethoxy-1,3-butadiene and (E)-1-methoxy-1,3-butadiene with various dienophiles discussed stereochemical aspects and suggested concerted processes for cycloadditions, even for electron-deficient olefins. The study provided insights into the kinetics and mechanisms involved in these reactions (Sustmann, Tappanchai, & Bandmann, 1996).
Heterogeneous Catalysis in Ethylene Dimerization
A 2016 study reported a metal–organic framework that catalyzes ethylene dimerization with high activity and selectivity for 1-butene, surpassing previous heterogeneous catalysts. This breakthrough in catalysis could significantly impact industrial processes (Metzger, Brozek, Comito, & Dincǎ, 2016).
Propiedades
IUPAC Name |
(E)-1,1-dimethoxybut-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-5-6(7-2)8-3/h4-6H,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYRGONWBIVLEL-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21962-24-3 | |
| Record name | 2-Butene, 1,1-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021962243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene, 1,1-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-dimethoxybut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



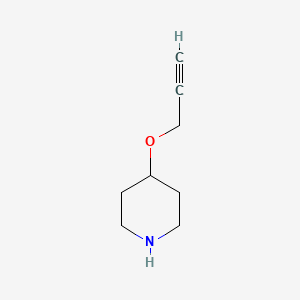

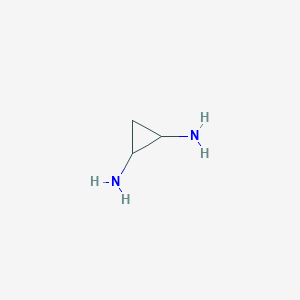
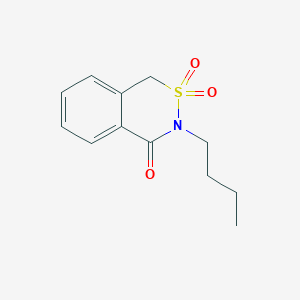
![8-Methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3368762.png)
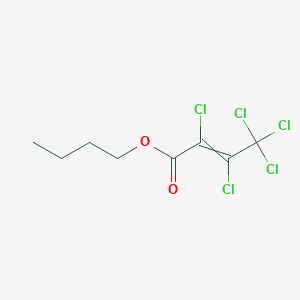

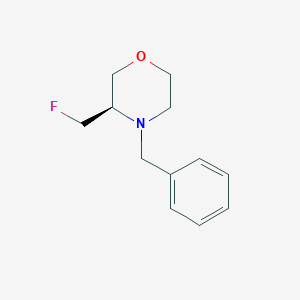
![2H-Thiazolo[5,4-g]indazole](/img/structure/B3368779.png)


